Product packaging for Furfuryl propionate(Cat. No.:CAS No. 623-19-8)

Furfuryl propionate

Cat. No.: B1584475
CAS No.: 623-19-8
M. Wt: 154.16 g/mol
InChI Key: LGBXNZSSTFWRFS-UHFFFAOYSA-N
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Description

Contextualizing Furan-Based Chemical Compounds in Modern Chemistry

Furan-based compounds, a class of heterocyclic organic molecules, are pivotal in modern chemistry. catalysis-summit.comontosight.ainumberanalytics.com Derived from renewable biomass sources like agricultural waste, they represent a cornerstone of sustainable and green chemistry. catalysis-summit.commdpi.com The inherent chemical properties of the furan (B31954) ring, a five-membered aromatic ring containing one oxygen atom, make these compounds versatile building blocks for a wide array of valuable chemicals, including biofuels, plastics, and specialty chemicals. catalysis-summit.comontosight.ainumberanalytics.com Their production from biomass aligns with the principles of a circular economy, reducing reliance on fossil fuels and minimizing environmental impact. catalysis-summit.com The transformation of biomass-derived carbohydrates into furan compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) is a key area of research, with these acting as platform molecules for a multitude of chemical syntheses. catalysis-summit.comresearchgate.net

The Significance of Furfuryl Propionate (B1217596) in Contemporary Chemical Science and Industrial Research

Furfuryl propionate (C8H10O3) is an ester formed from furfuryl alcohol and propanoic acid. chemimpex.com Its significance spans various industrial and research sectors. It is widely recognized for its characteristic fruity and spicy aroma, leading to its use as a flavoring agent in food products and as a fragrance component in cosmetics and personal care items. chemimpex.comthegoodscentscompany.com Beyond its sensory properties, its chemical structure lends itself to applications as a solvent in organic synthesis and as an intermediate in the production of other chemical compounds. chemimpex.com In the realm of materials science, there is growing interest in this compound for the formulation of bio-based materials, including coatings and adhesives, due to its compatibility with various polymers. chemimpex.com

Below is a table detailing some of the key chemical and physical properties of this compound:

PropertyValue
Molecular Formula C8H10O3 chemimpex.comchembk.comalfa-chemistry.com
Molecular Weight 154.17 g/mol chemimpex.com
Appearance Colorless to pale yellow liquid chemimpex.com
Odor Green, banana-like with spicy undertones
Boiling Point 195-196 °C chemicalbook.com
Density ~1.109 g/mL at 25 °C chemicalbook.com
Refractive Index ~1.462 at 20 °C chemicalbook.com
Solubility Insoluble in water; soluble in alcohol

This table is interactive. Users can sort and filter the data.

Critical Research Imperatives and Emerging Directions for this compound Studies

The growing emphasis on sustainable and bio-based chemicals is a primary driver for research into furfural and its derivatives, including this compound. gminsights.comscispace.com Current research is focused on optimizing the synthesis of this compound, with one documented method involving the reaction of furfuryl alcohol with propionic anhydride (B1165640). chemicalbook.comlookchem.comgoogle.com A patent describes a process of heating furfuryl alcohol with acid anhydrides at 130°-150° C, achieving yields of this compound around 89.5%. google.com

Emerging research directions include exploring its potential in developing novel bio-based polymers and materials. mdpi.comchemimpex.com Further investigation into its catalytic transformation into other high-value chemicals is also a promising area. rsc.org As the demand for green chemicals continues to rise, research into enhancing production efficiency and expanding the application scope of this compound is expected to intensify. gminsights.com The global furfural market, a key precursor, was valued at over half a billion dollars in 2023 and is projected to grow, indicating a strong future for its derivatives. gminsights.comzionmarketresearch.comgrandviewresearch.com The furfuryl alcohol market, the direct precursor to this compound, is also experiencing significant growth, driven by its use in resins and as a green solvent. grandviewresearch.commarketresearchfuture.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B1584475 Furfuryl propionate CAS No. 623-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-ylmethyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-8(9)11-6-7-4-3-5-10-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBXNZSSTFWRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862312
Record name Furfuryl propionate
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Molecular Weight

154.16 g/mol
Source PubChem
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Physical Description

Oily liquid which darkens on exposure to light, green banana odour
Record name Furfuryl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

195.00 to 196.00 °C. @ 760.00 mm Hg
Record name 2-Furanylmethyl propanoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, slightly soluble in water, miscible (in ethanol)
Record name 2-Furanylmethyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037728
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Record name Furfuryl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.076-1.086
Record name Furfuryl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

623-19-8
Record name Furfuryl propanoate
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Record name Furfuryl propionate
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Record name Furfuryl propionate
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Record name 2-Furanmethanol, 2-propanoate
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Record name Furfuryl propionate
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Record name Furfuryl propionate
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Record name FURFURYL PROPIONATE
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Record name 2-Furanylmethyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Ii. Advanced Methodologies for Furfuryl Propionate Synthesis

Catalytic Synthesis Pathways for Furfuryl Propionate (B1217596)

Catalysis is central to the modern production of furfuryl propionate, primarily through the esterification of furfuryl alcohol with propionic acid or its derivatives. Both heterogeneous and homogeneous catalytic systems, as well as novel solvent systems, have been explored to enhance reaction efficiency.

Heterogeneous catalysts are favored in industrial processes due to their operational advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved thermal stability. frontiersin.orgnih.gov Their use minimizes waste and simplifies downstream processing, contributing to more sustainable and cost-effective production. lidsen.com

The design of an effective heterogeneous catalyst for this compound synthesis hinges on creating a material with optimal acidic properties, high surface area, and structural stability. lidsen.comresearchgate.net The choice of support material is critical, with materials like zeolites, silica (B1680970), niobium phosphate, and carbon nanotubes being common due to their large surface areas and stability. frontiersin.org

For esterification reactions, solid acid catalysts are particularly relevant. Ion-exchange resins, such as Amberlyst-15 and Amberlyst 70, have demonstrated effectiveness in the esterification of propionic acid with various alcohols. ripublication.comdergipark.org.tr For instance, in the reaction between propionic acid and n-amyl alcohol, Amberlyst-15 was found to be a highly effective catalyst. ripublication.com The performance of these resins is influenced by factors like their degree of cross-linking, concentration of acid sites (–SO3H groups), and swelling capacity in the reaction medium. dergipark.org.tr

Recent innovations include the development of metal-exchanged heteropolyacids encapsulated within metal-organic frameworks (MOFs), such as Zeolitic Imidazolate Framework-8 (ZIF-8). rsc.org In a study on the synthesis of furfuryl acetate (B1210297), a close analogue to this compound, an iron-exchanged dodecatungstophosphoric acid encapsulated in ZIF-8 (Fe-DTP@ZIF-8) showed superior activity. rsc.org This high performance was attributed to the catalyst's high surface area (1114 m²/g) and significant acidity (0.61 mmol/g). rsc.org Such a design strategy, which combines strong acid sites with a high-surface-area, porous structure, is directly applicable to optimizing catalysts for this compound production.

The table below summarizes the performance of various heterogeneous catalysts in relevant esterification reactions.

CatalystReactantsTemperature (°C)Key Findings
Amberlyst-15 Propionic Acid + n-Amyl Alcohol60 - 75Found to be the most effective catalyst among several ion-exchange resins tested. ripublication.com
Amberlyst 70 Propionic Acid + Isobutyl Alcohol45 - 75Showed higher activity than Amberlyst 36, attributed to better swelling in the polar medium. dergipark.org.tr
Fe-DTP@ZIF-8 Furfuryl Alcohol + Acetic Acid110High surface area and acidity led to superior catalytic activity for furfuryl acetate synthesis. rsc.org
Sulfated ZrO₂ Xylose (to Furfuryl Alcohol)130Acted as the acid catalyst in a dual system for one-pot conversion, demonstrating its role in reactions involving furan (B31954) derivatives. mdpi.com

Understanding the reaction mechanism at the catalyst's surface is crucial for optimizing catalyst design and reaction conditions. For the esterification of propionic acid with furfuryl alcohol over a solid acid catalyst, the reaction is believed to follow a Langmuir-Hinshelwood or Eley-Rideal model. In a study on the esterification of propionic acid with n-butanol over an Amberlyst 35 resin, the Langmuir-Hinshelwood model provided the best fit for the kinetic data, suggesting that the reaction occurs between adsorbed species on the catalyst surface. ripublication.com

Another important synthetic route is transesterification. The mechanism for transesterification using a solid base catalyst like potassium carbonate proceeds heterogeneously. The solid catalyst facilitates the exchange of the ester groups, with the use of excess furfuryl alcohol shifting the reaction equilibrium toward the formation of this compound. google.com

Mechanistic insights can also be drawn from computational studies, such as Density Functional Theory (DFT), which has been used to study the conversion of furfural (B47365) on palladium catalysts. uco.es While not directly on this compound, these studies reveal how the furan ring interacts with active metal sites, which is relevant for preventing side reactions during esterification. Furthermore, in-situ spectroscopic techniques like FT-IR have been used to observe the adsorption and conversion of reactants on the catalyst surface, as demonstrated in the hydrogenation of furfural on Cu/SiO₂ catalysts, providing real-time information on reaction intermediates and active sites. mdpi.com

The drive for sustainability in chemical manufacturing has spurred research into greener catalytic methods for producing this compound. The use of heterogeneous catalysts is in itself a sustainable approach, as they can be easily separated and reused for multiple reaction cycles, reducing waste and operational costs. frontiersin.orgnih.gov

Biocatalysis represents another key green chemistry avenue. The use of enzymes, particularly lipases, for esterification offers high selectivity under mild reaction conditions, minimizing energy consumption and the formation of by-products. researchgate.netmdpi.com Lipases can be employed in continuous flow systems, which are suitable for industrial-scale catalysis. researchgate.net The synthesis of fatty acid furfuryl esters via transesterification using lipase (B570770) has been demonstrated as a viable green process. thebrpi.org

The feedstock itself is a cornerstone of sustainability. Furfuryl alcohol is a renewable platform chemical derived from lignocellulosic biomass, such as corncobs and sugarcane bagasse. lidsen.comthebrpi.org Utilizing biomass-derived furfuryl alcohol and propionic acid (which can also be produced via fermentation) makes the entire lifecycle of this compound production significantly more sustainable.

While heterogeneous catalysis is often preferred for industrial applications, homogeneous catalysts can offer very high activity and selectivity under mild conditions. frontiersin.org Traditional homogeneous catalysts for esterification include mineral acids like sulfuric acid. google.com However, due to the acid-sensitive nature of furfuryl alcohol, which can easily polymerize under strong acidic conditions, these catalysts must be used with caution. google.com

A highly effective homogeneous method involves the use of aliphatic tertiary amines as catalysts for the reaction between furfuryl alcohol and an acid anhydride (B1165640), such as propionic anhydride. google.com This approach avoids the harsh conditions associated with mineral acids. Research has shown that catalysts like triethylamine (B128534) can facilitate the reaction at temperatures between 15°C and 80°C, achieving high yields of this compound. google.com In one documented procedure using propionic anhydride and triethylamine, a this compound yield of 89.5% was achieved after washing. google.com This method is advantageous due to its high yield, product purity, and mild reaction conditions.

The table below details findings from a patented homogeneous catalytic process.

CatalystReactantsTemperature (°C)Yield (%)Key Advantage
Triethylamine Furfuryl Alcohol + Propionic AnhydrideAmbient to 8089.5High yield and purity under mild conditions, avoiding polymerization of furfuryl alcohol. google.com

Deep Eutectic Solvents (DESs) have emerged as a novel class of green solvents that can also function as catalysts. acs.orgmdpi.com They are typically mixtures of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea, lactic acid), which form a eutectic mixture with a melting point much lower than the individual components. mdpi.comnih.gov DESs are attractive for their low cost, low toxicity, biodegradability, and tunable properties. acs.orgnih.gov

In the context of furan chemistry, DESs have been successfully employed as the reaction medium and catalyst for the conversion of lignocellulosic biomass into furfural and subsequently into furfuryl alcohol. frontiersin.orgnih.govmdpi.com For example, a system using a choline chloride and lactic acid (ChCl:LA) DES with a heterogeneous catalyst efficiently produced furfural from corncob, which was then converted to furfuryl alcohol. mdpi.com

While specific research on the direct synthesis of this compound in DES is not extensively documented, the proven ability of DESs to act as acidic catalysts and effective solvents for biomass-derived compounds makes them highly promising for this application. acs.orgrsc.org An acidic DES could potentially catalyze the esterification of furfuryl alcohol with propionic acid directly, combining the roles of solvent and catalyst in a single, recyclable medium, thereby simplifying the process and enhancing its sustainability.

Deep Eutectic Solvents in Catalytic this compound Synthesis

Role of Deep Eutectic Solvents in Enhancing Reaction Efficiency and Selectivity

Deep eutectic solvents (DESs) are emerging as promising green solvents and catalysts in chemical synthesis. sci-hub.se Composed of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), these mixtures exhibit a melting point significantly lower than their individual components. nih.govnih.gov Their unique properties, such as low volatility, high thermal stability, and designable structures, make them excellent alternatives to conventional organic solvents. sci-hub.se

In the context of esterification reactions like the synthesis of this compound, DESs can act as both the solvent and the catalyst, simplifying the process and reducing waste. researchgate.net The use of DESs can lead to higher reaction rates and improved selectivity due to their ability to solubilize reactants and stabilize transition states. sci-hub.se For instance, certain biocompatible DESs have shown potential in the enzyme-catalyzed esterification of volatile fatty acids, which are structurally similar to the precursors of this compound. mdpi.com The efficiency of DESs is linked to their ability to form extensive hydrogen bond networks, which can influence the reactivity of the substrates. nih.gov

Structural Design and Mechanistic Studies of Deep Eutectic Solvent-Catalyst Systems

The effectiveness of a DES in a catalytic system is highly dependent on its molecular structure and the interactions between its components. sci-hub.se The choice of HBA and HBD, as well as their molar ratio, determines the physicochemical properties of the DES, such as viscosity, polarity, and acidity, which in turn affect its catalytic activity. sci-hub.seresearchgate.net

For example, DESs based on choline chloride (ChCl) as the HBA, combined with various HBDs like urea, carboxylic acids, or alcohols, have been extensively studied. nih.govrsc.org Choline chloride-based DESs have been successfully used in various organic reactions, demonstrating their versatility. mdpi.com Mechanistic studies suggest that the catalytic activity of acidic DESs stems from their ability to act as Brønsted or Lewis acids. researchgate.net In the synthesis of furfuryl alcohol from corncob, a DES composed of choline chloride and lactic acid (ChCl:LA) significantly enhanced the yield, showcasing the potential of tailored DES systems in biomass conversion. mdpi.com The structural design of these solvents allows for the fine-tuning of their properties to achieve optimal performance in specific reactions.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly selective alternative to chemical catalysis for the production of flavor esters like this compound. nih.gov Biocatalysis, utilizing enzymes such as lipases, operates under mild reaction conditions, leading to higher quality products with fewer byproducts. nih.govrsc.org

Identification and Engineering of Biocatalysts for this compound Esterification

The selection of an appropriate biocatalyst is crucial for the efficient enzymatic synthesis of this compound. Lipases are the most commonly used enzymes for esterification due to their broad substrate specificity and stability in organic solvents. colab.ws Researchers are continuously screening for new microbial sources of lipases with improved activity and stability. nih.gov

Furthermore, protein engineering techniques are employed to enhance the catalytic efficiency, selectivity, and stability of existing enzymes. rsc.org By modifying the enzyme's structure, it is possible to tailor its properties to suit specific reaction conditions and substrates, thereby increasing the yield of the desired ester. nih.gov The development of robust biocatalysts is a key area of research for making enzymatic processes economically viable on an industrial scale. rsc.org

Optimization of Reaction Conditions for Enzymatic this compound Production

To maximize the yield of this compound, it is essential to optimize various reaction parameters. These include temperature, substrate molar ratio, enzyme concentration, and the presence of a solvent. For instance, in the enzymatic synthesis of furfuryl acetate, a similar ester, a molar ratio of 1:2 of furfuryl alcohol to the acyl donor, a temperature of 50°C, and a catalyst loading of 30mg in toluene (B28343) resulted in a 99.98% yield. colab.ws

Solvent-free systems are often preferred as they are more environmentally friendly and can simplify downstream processing. dntb.gov.ua The removal of water, a byproduct of the esterification reaction, is also critical as its accumulation can lead to the reverse reaction (hydrolysis), thus reducing the final ester yield. This is often achieved by using molecular sieves or conducting the reaction under vacuum.

Elucidation of Kinetic and Thermodynamic Aspects in Enzymatic this compound Synthesis

Understanding the kinetics and thermodynamics of the enzymatic esterification of this compound is vital for process design and optimization. dntb.gov.ua Kinetic studies help in determining the reaction mechanism and the influence of various parameters on the reaction rate. nih.gov Many lipase-catalyzed esterifications follow a Ping-Pong Bi-Bi mechanism, which may involve inhibition by one or both of the substrates (furfuryl alcohol and propionic acid). researchgate.net

Thermodynamic studies provide information on the feasibility of the reaction and the equilibrium conversion. The activation energy, a key kinetic parameter, can be determined from an Arrhenius plot. For the synthesis of furfuryl acetate, the activation energy was found to be 10.68 kcal/mol. colab.wsresearchgate.net This data is crucial for designing efficient bioreactors and scaling up the production process.

Biomass-Derived Precursors for this compound Synthesis

The transition to a bio-based economy necessitates the use of renewable feedstocks for chemical production. nrel.gov this compound can be synthesized from precursors derived from lignocellulosic biomass, a plentiful and sustainable resource. scirp.orgrsc.org

The alcohol precursor, furfuryl alcohol, is produced from the dehydration of pentose (B10789219) sugars (like xylose) found in the hemicellulose fraction of biomass. scirp.orgresearchgate.netresearchgate.net This process typically involves acid-catalyzed hydrolysis of hemicellulose to yield xylose, followed by its dehydration to furfural, which is then hydrogenated to furfuryl alcohol. scirp.orgrsc.orgrsc.org Lignocellulosic materials such as corncobs, sugarcane bagasse, and sawdust are common sources for furfural production. scirp.orgresearchgate.net

Utilization of Furfural and Furfuryl Alcohol as Sustainable Feedstocks

The foundation of sustainable this compound synthesis lies in the use of platform chemicals derived from renewable resources. Furfural, and its derivative furfuryl alcohol, are central to this strategy.

Furfural is not naturally abundant but is readily produced from the acid-catalyzed dehydration of pentose (C5) sugars, which are major components of hemicellulose in plant biomass. sci-hub.se This makes furfural a key bio-based platform molecule, serving as a gateway to a wide range of furan derivatives. scispace.com The selective hydrogenation of the aldehyde group in furfural yields furfuryl alcohol, the direct alcoholic precursor for this compound. This reduction is a critical step, and various catalytic systems have been developed to ensure high efficiency and selectivity.

Historically, copper chromite catalysts have been used for the liquid-phase hydrogenation of furfural to furfuryl alcohol, achieving nearly quantitative yields under conditions of high pressure and temperatures around 200°C. researchgate.net More recent research has focused on developing more sustainable and environmentally benign catalysts. For instance, non-noble metal catalysts such as cobalt supported on silica (Co/SiO₂) have demonstrated 100% conversion of furfural with 100% selectivity to furfuryl alcohol at lower temperatures (150°C) and pressures (20 bar H₂). google.com Other advanced catalysts, including bimetallic ruthenium and molybdenum phosphides (RuMoP), have also shown high selectivity (98-99%) and significantly enhanced reaction rates for this transformation. google.com.na

The availability of furfuryl alcohol from these sustainable routes makes it an ideal feedstock for the subsequent esterification step to produce this compound.

Integration of Lignocellulosic Biomass Conversion Strategies for Furan Compound Precursors

The direct valorization of lignocellulosic biomass is a cornerstone of modern biorefineries. This abundant and non-food-competing feedstock, comprising materials like agricultural residues (corncob, sugarcane bagasse) and forestry waste, is rich in carbohydrates that can be converted into furan precursors. sci-hub.se

The process begins with the pretreatment of the biomass to overcome its natural recalcitrance and separate its main components: cellulose, hemicellulose, and lignin. rsc.org Hemicellulose, being rich in pentosans like xylan, is the primary source for furfural. essfeed.com Through acid hydrolysis, these C5 polysaccharides are broken down into xylose, which is then dehydrated to form furfural. google.com

Various strategies have been optimized to maximize furfural yield from different biomass sources. The use of biphasic systems, ionic liquids, and deep eutectic solvents (DES) can enhance the reaction by continuously removing furfural from the aqueous phase as it forms, thereby preventing degradation and side reactions. essfeed.com For example, using a DES system of choline chloride and ethylene (B1197577) glycol in water, corncob has been converted to furfural with a yield of 52.4%. researchgate.net Similarly, employing a DES made of choline chloride and oxalic acid in a biphasic system with methyl isobutyl ketone (MIBK) has achieved furfural yields as high as 70.3% from lignocellulosic biomass. essfeed.com

The table below summarizes furfural yields obtained from various lignocellulosic feedstocks using different catalytic systems, highlighting the potential of these materials as primary sources for furan-based chemicals.

Biomass FeedstockCatalytic System/ProcessFurfural Yield (%)Reference
CorncobSn-DAT-SS in ChCl:EG-water52.4% researchgate.net
CorncobSO₄²⁻/SnO₂–HAP and Oxalic Acid in EaCl:Gly–water59.3% frontiersin.org
CorncobCSUTS-CSW in Toluene-water68.7% scispace.com
LignocelluloseAlCl₃-catalyzed DES/MIBK biphasic system70.3% essfeed.com
Sugarcane BagasseSO₄²⁻/SnO₂–HAP and Oxalic Acid in EaCl:Gly–water47.3% frontiersin.org
Rice StrawSO₄²⁻/SnO₂–HAP and Oxalic Acid in EaCl:Gly–water45.2% frontiersin.org

Chemoenzymatic Strategies for Valorization of Biomass into this compound Precursors

Chemoenzymatic strategies represent a sophisticated approach that combines the robustness of chemical catalysis with the high selectivity of biocatalysis. This hybrid method is particularly effective for transforming biomass into valuable chemicals like this compound. The process typically involves a chemical step to depolymerize biomass and produce a platform molecule, followed by one or more enzymatic steps to build the final product with high precision under mild conditions. researchgate.net

The synthesis of this compound via this route can be envisioned as a two-stage process:

Chemical Conversion of Biomass to Furfuryl Alcohol : As detailed previously, lignocellulosic biomass is chemically converted into furfural, which is then hydrogenated to furfuryl alcohol. This first stage leverages chemocatalysis to handle the harsh conditions required for biomass breakdown. frontiersin.org

Enzymatic Esterification : The resulting furfuryl alcohol is then esterified with a bio-based carboxylic acid, such as propionic acid. This step is ideally suited for biocatalysis, particularly using lipases. Lipases are enzymes that can efficiently catalyze esterification reactions in non-aqueous or solvent-free systems with high selectivity, avoiding the side reactions and harsh conditions associated with traditional acid-catalyzed esterification. mdpi.com

Research has demonstrated the efficacy of this approach for similar furan-based esters. For example, diesters of 2,5-bis(hydroxymethyl)furan (BHMF) have been successfully synthesized by first chemically reducing 5-hydroxymethylfurfural (B1680220) (HMF) to BHMF, followed by enzymatic esterification catalyzed by the immobilized lipase Novozym 435 (Lipase B from Candida antarctica). scispace.com This chemoenzymatic cascade achieved a final diester yield of approximately 90%. scispace.com The direct lipase-catalyzed esterification of furfuryl alcohol with various fatty acids has also been reported, underscoring the feasibility of this method for producing furfuryl esters. science.gov

The other key precursor, propionic acid, can also be produced sustainably through the fermentation of renewable feedstocks like glycerol (B35011) (a biodiesel byproduct) or sugars from biomass hydrolysates, using bacteria such as Propionibacterium freudenreichii. nih.govlu.se This creates a fully bio-based pathway to this compound.

A historical chemical synthesis method involves reacting furfuryl alcohol with propionic anhydride using a tertiary amine catalyst, which resulted in an 89.5% yield of this compound. google.com Modern chemoenzymatic approaches aim to replace such chemical reagents with more sustainable biocatalysts.

The table below presents examples of chemoenzymatic processes for producing furan-based esters and their precursors, illustrating the potential of combining chemical and biological methods.

ProcessPrecursor(s)Catalyst(s)ProductYield/ConversionReference
Chemoenzymatic CascadeHMF, Carboxylic AcidsCo@C catalyst (reduction), Novozym 435 (esterification)BHMF Diesters~90% scispace.com
Flow Reactor Chemoenzymatic SynthesisHMF, Methylamine, Fatty AcidsCo@C catalyst (amination), Lipase CALB (esterification)Amino-ester derivative85% rsc.orgcsic.es
Chemoenzymatic CascadeCorncobSn-SSXR (hydrolysis/dehydration), Recombinant E. coli (reduction)Furfuryl Alcohol0.66 g/g xylan frontiersin.org
Chemical SynthesisFurfuryl Alcohol, Propionic AnhydrideTriethylamineThis compound89.5% google.com

Iii. Research on Sensory and Flavor Science Applications of Furfuryl Propionate

Elucidation of Aroma and Flavor Profiles of Furfuryl Propionate (B1217596)

The aroma of furfuryl propionate is complex and has been described using a variety of terms. It is generally categorized within the "green" olfactive family. Sensory evaluations have identified its odor profile as having sweet, fruity, green, and spicy notes, with specific descriptors including banana, coffee, and nutty undertones. thegoodscentscompany.com Some studies also report floral, pork, and liver-like nuances. thegoodscentscompany.com

To precisely define these characteristics, sensory panels are employed. These panels consist of trained individuals who use standardized language to describe the odor and taste of a substance. Methodologies such as quantitative descriptive analysis can be used to create a detailed sensory map of the compound.

The perceived quality of this compound's aroma is highly dependent on its concentration. At certain levels, it presents a pleasant fruity aroma, while at others, different facets of its profile may become more prominent. bibliotekanauki.pl This highlights the importance of concentration in sensory evaluation.

A summary of the reported odor and flavor descriptors for this compound is presented below:

Descriptor Type Reported Descriptors
Odor Green, banana, spicy (nutmeg), sweet, fruity, oily, coffee, floral, pork, liver. thegoodscentscompany.com
Flavor Fruity, green, tropical, spicy, coffee, wasabi, nutty, chocolate, pineapple, banana. thegoodscentscompany.com

In complex food systems, this compound's contribution extends beyond its individual aroma. It interacts with other volatile and non-volatile compounds to create a synergistic flavor profile. Its presence has been noted in a variety of food products, including those with nutty, coffee, chocolate, pineapple, and banana flavors. thegoodscentscompany.com

Advanced Odor Characterization and Sensory Evaluation Methodologies

Advanced Analytical Techniques in Flavor and Fragrance Research

Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. frontiersin.org As compounds elute from the GC column, they are simultaneously directed to a detector (like a mass spectrometer) and a sniffing port, where a trained analyst can identify and describe the odor. frontiersin.org

Aroma extract dilution analysis (AEDA) is a specific application of GC-O that helps to rank the potency of odor-active compounds. nih.gov In AEDA, a sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceptible is known as the flavor dilution (FD) factor, indicating the compound's importance to the aroma. rsc.org

Sensomics is a comprehensive analytical approach that aims to identify and quantify all key sensory-active compounds in a food item. nih.gov It combines instrumental analysis with human sensory evaluation to create a complete picture of a food's flavor. sigmaaldrich.com This approach moves beyond simply identifying the volatile compounds present to determining their actual contribution to the flavor profile through the calculation of odor activity values (OAVs). The OAV is the ratio of a compound's concentration to its odor threshold. rsc.org

Emerging research is exploring the direct neural responses to flavor compounds using techniques like electroencephalography (EEG). EEG measures electrical activity in the brain and can provide insights into how the brain processes sensory information, including odors. researchgate.netmdpi.com

Studies have shown that EEG can be used to distinguish between different odors and even different intensities of the same odor. researchgate.net This technique has been used to investigate the effects of aroma compounds on brain activity and cognitive function. mdpi.com For furan (B31954) esters like this compound, EEG could potentially be used to measure the brain's response to its specific aroma, providing a more objective measure of its perceived intensity and hedonic quality.

Research on other furan derivatives, such as furfuryl mercaptan, has utilized EEG to study how these compounds can enhance the perception of saltiness, suggesting a cross-modal interaction between olfaction and taste at the neural level. sigmaaldrich.comnih.gov This indicates the potential for using neurophysiological methods to understand the complex interactions of furan esters within the broader context of flavor perception.

Iv. Investigations into Biological and Environmental Fates of Furfuryl Propionate

Metabolic Pathways of Furfuryl Propionate (B1217596) In Vivo

Once ingested, furfuryl propionate undergoes a series of metabolic transformations, primarily involving hydrolysis and subsequent oxidation. These processes are largely analogous to the metabolism of other furfuryl esters and related furan (B31954) compounds.

The initial and critical step in the metabolism of this compound is its hydrolysis into furfuryl alcohol and propionic acid. inchem.org This reaction is catalyzed by carboxylesterases, enzymes widely distributed in various tissues, including the liver, intestinal mucosa, and blood. inchem.org Research has demonstrated the rapid hydrolysis of furfuryl esters in preparations of rat liver, intestinal mucosa, and blood. inchem.org While the rate of hydrolysis in human blood preparations is comparatively slower, it is still faster than that of other sterically hindered esters. inchem.org

Following hydrolysis, the resulting furfuryl alcohol is oxidized to furfural (B47365), which is then further oxidized to 2-furoic acid. inchem.orgeuropa.eu This oxidative cascade is a common pathway for the detoxification of furfuryl derivatives. inchem.org The other product of hydrolysis, propionic acid, is a short-chain fatty acid that can be metabolized through normal cellular pathways, such as the tricarboxylic acid (TCA) cycle. cornell.edunih.gov

The metabolic fate of the furan ring itself can involve further transformations. In some rodent studies, a minor pathway involving furan-ring oxidation has been reported, leading to the production of carbon dioxide. inchem.org

The primary route of excretion for the metabolites of this compound is through the urine. inchem.orgeuropa.eucdc.gov Following the oxidation of furfuryl alcohol to 2-furoic acid, the major metabolic detoxification pathway involves the formation of a coenzyme A (CoA) thioester. inchem.org This intermediate can then be conjugated with glycine (B1666218) and excreted in the urine as 2-furoylglycine. inchem.orgnih.gov

Alternatively, the 2-furoyl-CoA can condense with acetyl-CoA to form 2-furanacryloyl-CoA. This compound is also conjugated with glycine to form 2-furanacryloylglycine, which is then excreted in the urine. inchem.org Studies in rats have confirmed that after oral administration of this compound, the glycine conjugate of furoic acid is the major metabolite found in the urine, demonstrating that these esters are indeed hydrolyzed in vivo to furfuryl alcohol, the precursor to furoic acid. inchem.org

In humans, it is anticipated that furoic acid, the main metabolite of this compound, would be efficiently excreted as either 2-furoylglycine or 2-furanacryloylglycine. inchem.org

The metabolic pathway of this compound is consistent with that of other furfuryl esters and related furan compounds like furfural and furfuryl alcohol. inchem.orgnih.gov Comparative studies have shown that furfuryl alcohol and furfural share common detoxification pathways in rodents. inchem.org For instance, after oral administration of radiolabeled furfuryl alcohol or furfural to rats, the primary urinary metabolites were identified as the glycine conjugate of furoic acid (73-80%) and free furoic acid (1-6%). inchem.orgnih.gov A smaller percentage was excreted as the glycine conjugate of furanacrylic acid (3-8%). inchem.org

CompoundInitial Metabolic StepKey MetabolitesPrimary Excretion Route
This compound Hydrolysis to furfuryl alcohol and propionic acid inchem.org2-furoylglycine, 2-furanacryloylglycine inchem.orgUrine inchem.org
Furfuryl alcohol Oxidation to furfural inchem.org2-furoylglycine, Furoic acid, 2-furanacryloylglycine inchem.orgnih.govUrine inchem.orgnih.gov
Furfural Oxidation to 2-furoic acid inchem.org2-furoylglycine, Furoic acid, 2-furanacryloylglycine inchem.orgnih.govUrine inchem.orgnih.gov

Identification of Excretion Pathways for this compound Metabolites

Microbial Biodegradation Mechanisms of Furan Compounds

Microorganisms play a significant role in the environmental degradation of furan compounds, including those structurally related to the components of this compound. This biodegradation is a key process in the natural attenuation of these chemicals in soil and water.

Several microbial strains with the ability to degrade furan compounds have been isolated and characterized, primarily from environments contaminated with these substances, such as industrial effluents and agricultural waste. mdpi.comethz.chsdewes.orgnih.gov These microorganisms are predominantly Gram-negative aerobic bacteria, although some exceptions exist. mdpi.comcolab.wsnih.gov

Notable furan-degrading bacteria include species from the genera Pseudomonas, Cupriavidus, Pigmentiphaga, and Bacillus. mdpi.comnih.govmdpi.comresearchgate.net For example, Pseudomonas species have been extensively studied for their ability to utilize furan derivatives as a sole carbon and energy source. nih.govasm.org Strains like Pseudomonas putida have demonstrated a high tolerance to and efficient degradation of furfural. nih.govmdpi.com Cupriavidus basilensis HMF14, isolated from soil, is another well-characterized bacterium capable of metabolizing both furfural and 5-hydroxymethylfurfural (B1680220) (HMF). colab.wspnas.org

Researchers have also isolated bacterial consortia from industrial effluents that demonstrate effective degradation of furfural. sdewes.org These consortia often consist of multiple species, such as Microbacterium sp., Bacillus licheniformis, and Brevundimonas sp., working synergistically. sdewes.org

Microbial GenusIsolated FromDegraded Furan CompoundsReference
Pseudomonas Wastewater treatment facilities, SoilFurfural, 5-hydroxymethylfurfural, Furfuryl alcohol, 2-furoic acid mdpi.comnih.govasm.org
Cupriavidus Soil, Wastewater treatment facilitiesFurfural, 5-hydroxymethylfurfural mdpi.comnih.govcolab.wspnas.org
Bacillus Tannin industry effluent, Contaminated soilFurfural, Furfuryl alcohol sdewes.orgmdpi.com
Microbacterium Tannin industry effluentFurfural sdewes.org
Brevundimonas Tannin industry effluentFurfural sdewes.org
Pigmentiphaga Wastewater treatment facilitiesFurfural nih.gov

The microbial degradation of furfural and furfuryl alcohol generally proceeds through a series of oxidative reactions. colab.wsnih.gov A common pathway involves the oxidation of furfuryl alcohol to furfural, which is then oxidized to 2-furoic acid. researchgate.net This initial conversion is a crucial detoxification step, as furfural is often more toxic to microorganisms than its corresponding alcohol and acid forms. mdpi.comnih.gov

The degradation of furfural typically proceeds via 2-furoic acid, which is then activated to 2-furoyl-CoA. ethz.chcolab.ws Subsequent enzymatic steps lead to the cleavage of the furan ring, ultimately funneling the breakdown products into central metabolic pathways like the tricarboxylic acid (TCA) cycle. ethz.chmdpi.com For instance, in Pseudomonas putida, furfural is degraded to 2-oxoglutarate, a key intermediate of the TCA cycle. ethz.ch

In Cupriavidus basilensis HMF14, the genes encoding the enzymes for the furfural and HMF degradation pathways have been identified and are organized in distinct gene clusters. colab.wspnas.org The pathway for furfural degradation involves its oxidation to 2-furoic acid, which is then metabolized to 2-oxoglutarate. colab.ws

Some microorganisms can also anaerobically degrade furfural. ethz.ch For example, certain methanogenic bacteria can convert furfural to methane (B114726) and carbon dioxide, while sulfate-reducing bacteria like Desulfovibrio sp. can degrade it to acetate (B1210297). ethz.ch

Genetic and Enzymatic Basis of Microbial Biodegradation Processes

The biodegradation of this compound by microorganisms is a critical process that determines its environmental persistence. This breakdown is initiated by enzymes that target the ester bond, followed by the degradation of the resulting furan and propionate components. The initial and key step in the microbial degradation of this compound is the hydrolysis of its ester bond. This reaction is catalyzed by hydrolytic enzymes, specifically esterases and lipases, which are widespread in microorganisms. researchgate.net This enzymatic action cleaves the molecule into furfuryl alcohol and propionic acid.

While specific studies on the enzymes that act on this compound are limited, research on similar furan-based esters and polyesters provides significant insights. For instance, cutinases, a type of esterase, have been shown to hydrolyze polyesters based on 2,5-furandicarboxylic acid (FDCA). nih.gov One particular study highlighted that cutinase 1 from Thermobifida cellulosilytica (Thc_Cut1) can hydrolyze various FDCA-based polyesters. nih.gov Similarly, Candida antarctica lipase (B570770) B (CAL-B) is another enzyme used in the synthesis and degradation of furan-based copolymers. researchgate.netrsc.org These enzymes are known to cleave ester bonds, a reaction central to the degradation of this compound. frontiersin.org

Following the initial hydrolysis, the resulting furfuryl alcohol is further metabolized. The degradation pathway for furfuryl alcohol is closely related to that of furfural. In some bacteria, furfuryl alcohol can be oxidized to furfural, which is then converted to 2-furoic acid. researchgate.net The genes responsible for the metabolism of furfural and related compounds have been identified in several bacterial species, such as Pseudomonas putida and Cupriavidus basilensis. researchgate.net In P. putida, enzymes like alcohol dehydrogenases and aldehyde dehydrogenases are involved in the oxidation steps. researchgate.netfrontiersin.org The subsequent degradation of 2-furoic acid proceeds through various metabolic pathways, ultimately leading to compounds that can enter central metabolic cycles.

The other product of hydrolysis, propionic acid, is a common metabolic intermediate and can be readily utilized by a wide range of microorganisms as a carbon and energy source through pathways like the Krebs cycle. sciepublish.comwrc.org.za

Table 1: Enzymes Implicated in the Biodegradation of Furan Esters and Related Compounds

Enzyme Class Specific Enzyme Example Source Organism Substrate(s) Reference(s)
Esterase/Lipase Cutinase 1 (Thc_Cut1) Thermobifida cellulosilytica FDCA-based polyesters nih.gov
Lipase Candida antarctica lipase B (CAL-B) Candida antarctica Furan-based copolymers researchgate.netrsc.org
Lipase Pseudomonas cepacia lipase Pseudomonas cepacia Furan-based copolymers umw.edu.pl
Alcohol Dehydrogenase Furfuryl alcohol dehydrogenase Pseudomonas putida Furfuryl alcohol researchgate.net

Environmental Fate and Persistence Research

Understanding the environmental fate of this compound involves studying how long it persists in different environmental compartments and assessing its potential ecological impact.

Studies on Degradation Kinetics of this compound in Various Environmental Compartments

Specific kinetic data on the degradation of this compound in environmental compartments like soil and water are not extensively documented in publicly available literature. However, its persistence can be inferred from its chemical structure and studies on related furan compounds, particularly furfural.

This compound is expected to be immiscible with water and may persist in the environment. fishersci.com Its mobility in soil is likely to be low due to its low water solubility. fishersci.com The degradation process in soil and water would be influenced by both abiotic and biotic factors. Abiotic degradation could occur through hydrolysis of the ester bond, which can be influenced by pH and temperature. Photodegradation may also play a role, especially in surface waters. nih.gov

Biotic degradation, driven by microbial activity, is expected to be a significant pathway for the breakdown of this compound. Studies on furfural show that it can be biodegraded under both aerobic and anaerobic conditions in water and soil, often after an acclimation period. canada.ca For instance, a consortium of bacteria including Bacillus licheniformis, Microbacterium sp., and Brevundimonas sp. has been shown to degrade high concentrations of furfural. sdewes.org The degradation half-life of furfural in water and soil is estimated to be less than 182 days. canada.ca

Research on other chemical compounds indicates that degradation kinetics in soil can be complex, sometimes following a biphasic pattern with an initial rapid degradation phase followed by a slower one. nih.gov The rate of degradation is often faster in topsoils compared to subsoils due to higher microbial activity. nih.gov The presence of other substances, such as biochar, can also influence degradation rates by affecting the bioavailability of the compound. nih.gov

Table 2: Degradation Kinetics of Furfural in Different Environmental Scenarios

Compound Environmental Compartment Conditions Degradation Finding Reference
Furfural Water and Soil Aerobic and Anaerobic Predicted half-life of less than 182 days. canada.ca
Furfural Bacterial Consortium Aerobic, 30°C Up to 2723 mg/L degraded in 24 hours. sdewes.org
Furfural Pseudomonas putida Aerobic Complete degradation of 500 mg/L in 12 hours. researchgate.net

Development and Application of Methodologies for Ecological Impact Assessment of Furan Esters

Assessing the ecological impact of furan esters like this compound involves a variety of methodologies designed to evaluate their potential harm to the environment. These methods range from laboratory-based ecotoxicity tests to comprehensive life cycle assessments.

One common approach is ecotoxicological testing on a range of model organisms representing different trophic levels. For example, a study on fourteen different furan platform chemicals assessed their toxicity on the marine bacterium Aliivibrio fischeri, the freshwater green algae Raphidocelis subcapitata, and plants like Sinapis alba and Lepidium sativum. nih.gov The results indicated that most of the tested furans were only slightly toxic or practically nontoxic to these organisms at the tested concentrations. nih.gov Such studies provide baseline data for understanding the potential environmental risks of these chemicals.

Life Cycle Assessment (LCA) is a more holistic methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through to disposal or recycling. researchgate.net For chemicals like furfural, LCA studies have been conducted to compare the environmental performance of different production routes. researchgate.net These assessments consider various impact categories, including climate change, resource depletion, and toxicity.

Another methodology is the Ecological Scarcity Method, which quantifies the environmental impact of pollutant emissions and resource consumption based on the "distance to target" principle. admin.ch This method uses eco-factors, expressed in eco-points, to weigh different environmental impacts relative to political targets and the current environmental situation. admin.ch

For a comprehensive risk assessment, information on persistence, bioaccumulation, and toxicity (PBT) is crucial. nih.govepa.gov Predictive models, such as the Estimation Programs Interface (EPI) Suite, are often used to estimate these properties when experimental data is lacking. nih.gov These assessments help to identify chemicals that may pose a long-term risk to the environment. nih.govproyectaryproducir.com.ar

Table 3: Ecotoxicological Assessment of Various Furan Platform Chemicals

Organism Test Type Concentration Effect Reference
Aliivibrio fischeri Bioluminescence Inhibition Varies by furan Slightly toxic to practically nontoxic for most furans tested. nih.gov
Lepidium sativum (Cress) Growth Inhibition 150 mg/L 9 out of 14 furans were non-effective or stimulatory. nih.gov
Sinapis alba (White Mustard) Growth Inhibition 150 mg/L 11 out of 14 furans were non-effective or stimulatory. nih.gov

V. Analytical Methodologies for Characterization and Quantification of Furfuryl Propionate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of furfuryl propionate (B1217596). These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of furfuryl propionate. Both ¹H NMR and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.

¹H NMR (Proton NMR): In ¹H NMR spectroscopy of this compound, the different protons in the molecule resonate at distinct chemical shifts, providing information about their chemical environment. The spectrum typically reveals signals corresponding to the protons of the furan (B31954) ring, the methylene (B1212753) (-CH2-) group, and the ethyl group of the propionate moiety. The integration of these signals provides the ratio of the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon atoms within the this compound molecule. nih.gov Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its local electronic environment.

NMR Data for this compound
Technique Description
¹H NMRProvides information on the chemical environment and connectivity of protons.
¹³C NMRReveals the carbon framework of the molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis and Purity Assessment

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. For this compound, key absorption bands include:

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group.

C-O Stretching: Bands associated with the C-O single bonds of the ester and the furan ring.

C-H Stretching: Absorptions corresponding to the aliphatic C-H bonds of the ethyl group and the aromatic C-H bonds of the furan ring.

Furan Ring Vibrations: Characteristic peaks related to the stretching and bending vibrations of the furan ring. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a common method for obtaining high-resolution IR spectra of this compound. nih.gov The technique can be performed on neat samples, often between salt plates. nih.gov Vapor phase IR spectra can also be acquired. nih.gov

Key IR Absorption Bands for this compound
Functional Group Typical Wavenumber Range (cm⁻¹)
C=O (Ester)~1740
C-O (Ester and Furan)~1200-1000
C-H (Aliphatic and Aromatic)~3100-2850
Furan Ring~1600-1500 and other characteristic peaks

Mass Spectrometry (MS) in Molecular Fingerprinting and Identification

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of this compound and providing a unique fragmentation pattern that serves as a "molecular fingerprint." nist.gov

When this compound is introduced into the mass spectrometer, it is ionized, typically by electron ionization (EI). The resulting molecular ion (M⁺) will have an m/z value corresponding to the molecular weight of the compound (154.16 g/mol ). nih.govnist.gov This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments is reproducible and can be compared to spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for positive identification. nist.gov

Gas chromatography is often coupled with mass spectrometry (GC-MS) for the analysis of complex mixtures, allowing for the separation of components before their individual mass spectra are obtained. nih.govtwistaroma.fr

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for determining its concentration.

Gas Chromatography (GC) Applications in Purity Assessment and Compositional Analysis

Gas chromatography (GC) is a primary method for assessing the purity of this compound and analyzing its composition in various samples. avantorsciences.comchemimpex.com In GC, the sample is vaporized and injected into a column. An inert carrier gas, such as helium, carries the sample through the column, which contains a stationary phase. twistaroma.fr The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.

The purity of this compound is often determined by GC, with analytical standards typically having a purity of ≥98.0%. chemimpex.com Different types of GC columns, such as DB-Wax, can be used for the analysis. twistaroma.fr The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. The Kovats retention index is also used for this purpose. nih.gov

GC is suitable for analyzing volatile compounds and is widely used in the food and fragrance industries. metasci.canacchemical.com It can be coupled with various detectors, including Flame Ionization Detectors (FID) and Mass Spectrometers (MS), for both quantification and identification. twistaroma.frmetasci.ca

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination of this compound

High-Performance Liquid Chromatography (HPLC) is another powerful technique suitable for the analysis of this compound. nacchemical.com Unlike GC, HPLC is performed in the liquid phase and is well-suited for compounds that are non-volatile or thermally unstable.

In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the analyte's interaction with the stationary and mobile phases. For the analysis of this compound and related compounds like its metabolite, furoic acid, a C18 column with an acidic acetonitrile/water mobile phase and UV detection can be utilized. oup.com

HPLC is a versatile technique that can be used for the quantitative determination of this compound in various matrices. nacchemical.com

Chromatographic Methods for this compound Analysis
Technique Primary Application
Gas Chromatography (GC)Purity assessment, compositional analysis of volatile samples. avantorsciences.comchemimpex.com
High-Performance Liquid Chromatography (HPLC)Quantitative determination, analysis of non-volatile or thermally sensitive samples. nacchemical.com

Development of Advanced Microextraction Techniques for Sample Preparation in Furan Compound Analysis

Modern analytical workflows for furan compounds heavily rely on efficient sample preparation to isolate and preconcentrate these often volatile analytes from complex matrices. Microextraction techniques are favored for their minimal solvent consumption, high enrichment factors, and compatibility with chromatographic systems.

Solid-Phase Microextraction (SPME)

SPME is a widely adopted, solvent-free technique for extracting volatile and semi-volatile organic compounds. mdpi.com It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace of a sample or directly immersed in a liquid sample, where analytes partition into the coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. researchgate.net

The selection of the fiber coating is crucial for achieving optimal selectivity and sensitivity. For furan and its derivatives, coatings combining different polymers have shown superior performance. mdpi.com A common and effective choice is a Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber. mdpi.com For instance, a Headspace-SPME-GC-Mass Spectrometry (MS) method was developed for the simultaneous determination of furan and seven of its derivatives in baby food using such a fiber, demonstrating good precision and low detection limits. pfigueiredo.org

Recent advancements include the development of the SPME Arrow, which features a more robust design and a larger volume of extraction phase compared to traditional fibers. restek.com This results in higher extraction efficiency and improved sensitivity, making it suitable for a wide range of analyte concentrations in diverse food matrices. restek.com A study comparing conventional SPME fibers with the SPME Arrow for furan and alkylfuran analysis concluded that the Arrow provided superior performance. restek.com

Interactive Table 1: Comparison of SPME Fiber Coatings for Furan Analysis
Fiber CoatingTarget AnalytesSample MatrixKey FindingsReference
DVB/CAR/PDMS Furan, 2-methylfuran (B129897), 2-ethylfuran, 2-butylfuran, 2-pentylfuran, 2-acetylfuran, furfural (B47365), furfuryl alcoholJarred baby foodMethod was specific with good precision (RSD ≤ 5.55%) and recoveries (98.42%–99.8%). pfigueiredo.org
CAR/PDMS FuranRoasted coffeeOptimized conditions: 25°C extraction for 15 min. LOD was 0.002 ng/g. rsc.org
CAR/PDMS SPME Arrow Furan and 10 derivativesFruit, juice, canned oily fishResolved isomers like 2-methylfuran and 3-methylfuran. Recoveries were 76–117%. mdpi.com
PDMS/CAR/DVB Furan, 2-methylfuran, 2-furaldehydeThermally processed Mopane worms, corn, peanutsOptimal conditions: 30°C, 40 min extraction. Recoveries ranged from 67-106%. mdpi.com

Stir Bar Sorptive Extraction (SBSE)

SBSE is another sorbent-based extraction technique that offers a significantly higher volume of extraction phase compared to SPME, leading to higher analyte recovery and lower detection limits. researchgate.net The method employs a magnetic stir bar coated with a sorbent, typically polydimethylsiloxane (PDMS). researchgate.net The stir bar is placed in a liquid sample, and analytes are extracted while the sample is agitated. Following extraction, the bar is removed, dried, and thermally desorbed in a GC inlet.

A comparative study between static headspace analysis and SBSE for the quantitative determination of furan in coffee and baby food found that SBSE provided comparable results, with detection limits as low as 2 ng/g after a 1-hour extraction. mdpi.com A significant advantage of SBSE is that it can be performed at ambient temperatures, which minimizes the risk of artifact formation of furan during the extraction process. mdpi.com While standard PDMS-coated stir bars are effective for non-polar compounds, ethylene (B1197577) glycol-silicone coated stir bars have been developed for enhanced extraction of more polar analytes, including some furan derivatives. nih.gov

Liquid-Phase Microextraction (LPME)

LPME encompasses several techniques where analytes are extracted from an aqueous sample into a micro-volume of an immiscible organic solvent. researchgate.net One innovative approach is vortex- and CO₂-assisted liquid-liquid microextraction. A study detailing this method for the analysis of furanic compounds in juices and dried fruits used propyl acetate (B1210297) as the extraction solvent. google.com After vortexing to disperse the solvent, CO₂ was purged through the sample to enhance phase separation and mass transfer of the analytes. google.com This method demonstrated good linearity and low detection limits, ranging from 0.08 to 1.9 µg/L. google.com Another variant, headspace LPME (HS-LPME), has been successfully used for the simultaneous determination of six furanic compounds in various coffee products. researchgate.net

Classical Chemical Analytical Approaches in Furan Chemistry

Before the widespread adoption of chromatographic techniques, several classical chemical methods were employed for the analysis of furan derivatives. These methods, while often less specific and sensitive than modern instrumental techniques, laid the groundwork for the quantitative analysis of this class of compounds.

Oximation

The oximation method is primarily applicable to the determination of aldehydes and ketones, such as furfural. The reaction involves the condensation of the carbonyl group with hydroxylamine (B1172632) hydrochloride. This reaction liberates hydrochloric acid, which can be titrated to quantify the amount of the furan aldehyde present.

The utility of this method is limited. The reaction with furfural may not proceed to completion, reaching about 98% even after an hour. Furthermore, other furan compounds, like furfuryl alcohol, can undergo ring-opening when warmed with the reagent, leading to the formation of other carbonyl-containing compounds that interfere with the analysis. This lack of specificity restricts its application primarily to the quantification of large amounts of furfural.

Bromination

Bromination methods involve the reaction of the furan ring with bromine. For compounds like furan, sylvan (2-methylfuran), and furfuryl alcohol, "pyridine sulphate bromide" reagent can be used to achieve complete saturation of the furan ring's double bonds. dss.go.th The amount of bromine consumed is determined by back-titration, providing a measure of the furan derivative. This method is effective because the corresponding saturated tetrahydrofuran (B95107) compounds are practically inert to the reagent, indicating that the reaction is primarily addition rather than substitution.

A back-titration method using iodometry has also been described for determining furfuryl alcohol content in furan resins. google.com This process involves an initial bromination of the sample, followed by the addition of potassium iodide to react with the excess bromine, and finally, titration of the liberated iodine with sodium thiosulfate. google.com

Interactive Table 2: Classical Titrimetric Methods for Furan Derivatives
MethodPrincipleTarget Analyte(s)ReagentsKey Features/LimitationsReference
Oximation Titration of HCl liberated from hydroxylamine hydrochloride reaction with carbonyl group.FurfuralHydroxylamine hydrochloride, Sodium hydroxide (B78521) (for titration)Limited to large amounts of furfural; reaction may be incomplete; interference from other furan derivatives.
Bromination Addition of bromine across the furan ring's double bonds, followed by back-titration.Furfuryl alcohol, Furan, SylvanPyridine sulphate bromide, Potassium iodide, Sodium thiosulfateEffective for unsaturated furans; distinguishes from saturated analogues; can be applied to complex mixtures like resins. google.com

Absorptiometric, or colorimetric, techniques are based on the formation of a colored product that absorbs light at a specific wavelength. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte.

A well-known qualitative test for furfural involves its reaction with aniline (B41778) acetate to produce a characteristic red color. dss.go.th This reaction was adapted into a quantitative absorptiometric method for determining small amounts of furfural, particularly as an impurity in other furan compounds. The analysis requires carefully controlled conditions, and the absorbance is measured after a specific time interval.

More recently, a colorimetric method for detecting furfural was developed using 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov The reaction between furfural and DNPH in an acidic solution forms a furfural-DNPH adduct. When the solution is made basic, the compound turns orange, and the absorption peak shifts into the visible range (around 470 nm). nih.gov This method shows high linearity and a low limit of detection, estimated at 1.76 μM. nih.gov

UV-Vis spectrophotometry is another valuable absorptiometric technique. Furan derivatives with conjugated systems exhibit characteristic absorption spectra in the ultraviolet and visible regions. ontosight.aichemicalpapers.com This property has been exploited for the quantification of furanic compounds in various matrices, such as transformer oil, where their presence indicates degradation of insulation paper. core.ac.ukshimadzu.com By measuring the absorbance at specific wavelengths, the concentration of individual or total furan derivatives can be estimated, sometimes using chemometric approaches like fuzzy logic to interpret the spectral data. researchgate.netcore.ac.uk

Vi. Theoretical and Computational Chemistry Studies of Furfuryl Propionate

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in studying furan-based compounds. These calculations provide detailed information about electronic structure, molecular geometries, and reaction energetics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to elucidate the reaction mechanisms of furan (B31954) compounds on various catalytic surfaces. For instance, DFT calculations have been used to explore the decomposition of furan on a Pd(111) surface, revealing that the process initiates with the opening of the furan ring at the C-O position. researchgate.net The calculated activation barrier for this initial step was found to be 0.82 eV. researchgate.net Subsequent steps, including dehydrogenation and C-C bond dissociation, were also mapped out, providing a comprehensive understanding of the reaction pathway. researchgate.net

In the context of biomass conversion, DFT has been employed to study the hydrodeoxygenation of furfural (B47365), a related furan compound, over various metal catalysts. These studies help in understanding how the adsorption geometry and the presence of co-adsorbed species, like hydrogen, influence product selectivity. For example, on a Pt(111) surface, furfural can adopt different adsorption geometries depending on surface coverage, which in turn affects whether it undergoes decarbonylation to furan or hydrogenation to furfuryl alcohol. researchgate.net

Furthermore, first-principles-based microkinetic modeling, which utilizes DFT-calculated energies, has been used to investigate the conversion of furan to valuable hydrocarbons over catalysts like molybdenum carbide (Mo2C). osti.gov These models can predict turnover frequencies and selectivities for different products, aiding in the rational design of more efficient catalysts. osti.gov

While direct DFT studies specifically on the reaction mechanisms of furfuryl propionate (B1217596) are not extensively reported in the provided search results, the principles and methodologies applied to furan and furfural are directly transferable. Such calculations could be used to investigate the hydrolysis of the ester bond, reactions at the furan ring (e.g., hydrogenation, ring-opening), and the influence of different catalysts on these transformations.

The flexibility of the ester side chain in furfuryl propionate allows it to adopt various conformations, which can influence its physical properties and reactivity. Conformational analysis aims to identify the stable conformers and determine their relative energies.

Thermophysical properties of furfuryl esters, including this compound, have been analyzed using models such as the PC-SAFT Equation of State. researchgate.net While this provides macroscopic properties, a detailed understanding of the conformational landscape requires quantum chemical calculations. Such calculations would involve rotating the rotatable bonds—specifically the C-O-C-C and O-C-C-C dihedral angles of the propionate group and the C-C-O-C angle connecting the furan ring to the ester group—and calculating the energy at each step to generate a potential energy surface.

The results of such an analysis would reveal the most stable conformer(s) and the energy barriers for interconversion between them. This information is crucial for understanding intermolecular interactions and for accurately modeling the behavior of this compound in different environments.

Below is a hypothetical table illustrating the kind of data that would be generated from a conformational analysis of this compound using DFT.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)
0 (eclipsed)5.2
60 (gauche)1.5
1202.0
180 (anti)0.0
Note: This table is illustrative and not based on actual calculated data for this compound.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Molecular Dynamics Simulations of Intermolecular Interactions of Furan Esters

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For furan esters, MD simulations can provide insights into their behavior in the liquid phase, their interactions with solvents, and their behavior at interfaces. iastate.eduresearchgate.netresearchgate.net

MD simulations have been used to investigate the interfacial behavior of ionic liquids, which can be relevant for catalytic processes involving furan esters. iastate.edu These simulations can reveal how furan ester molecules orient themselves at the interface and how they interact with the surrounding medium. iastate.edu

In the context of material science, MD simulations have been employed to understand the compatibility of plasticizers, including furan esters, with polymers like PVC. mmu.ac.uk These simulations can help explain differences in migration behavior between different plasticizers by modeling the intermolecular forces between the plasticizer and the polymer chains. mmu.ac.uk

For this compound, MD simulations could be used to study its liquid structure, calculate transport properties like viscosity and diffusion coefficients, and understand its solvation in different solvents. The force fields used in these simulations would be parameterized using data from quantum chemical calculations to ensure their accuracy.

Microkinetic Modeling of Catalytic Processes Involving Furan Compounds

Studies on furfural electroreduction on copper have successfully used microkinetic modeling to understand the reaction mechanism. rsc.org These models can predict reaction rates, selectivities, and the influence of reaction conditions like pH and electrode potential. rsc.org The simulations suggested that at low pH and moderate potential, the production of 2-methylfuran (B129897) is favored. rsc.org

Similarly, microkinetic modeling has been applied to the conversion of furan to hydrocarbons over a Ni-doped Mo2C catalyst. osti.gov The model, which included 18 reaction steps, showed that the production of butadiene was significantly favored over propyne (B1212725) due to the lower barrier for C-O bond scission compared to C-C bond cleavage. osti.gov

For this compound, microkinetic modeling could be used to simulate its catalytic upgrading. For example, a model could be developed for the hydrodeoxygenation of this compound over a specific catalyst. This would involve calculating the energetics for all plausible elementary steps, such as adsorption, hydrogenation of the furan ring, cleavage of the C-O ester bond, and desorption of the products. The resulting model could then be used to predict the optimal reaction conditions for selectively producing desired chemicals.

Computational Predictions of Spectroscopic Properties for this compound

Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental spectra for validation and interpretation.

For this compound, quantum chemical calculations can predict its vibrational frequencies (infrared and Raman spectra), NMR chemical shifts, and electronic absorption spectra (UV-Vis). DFT calculations of vibrational frequencies for related molecules have been reported.

Predicting the vibrational spectrum involves calculating the second derivatives of the energy with respect to the atomic positions. The resulting frequencies and intensities can be compared with experimental FTIR and Raman spectra to help assign the observed bands to specific vibrational modes of the molecule.

NMR chemical shifts can be calculated by determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These predicted shifts can be invaluable for interpreting complex NMR spectra and for confirming the structure of the molecule.

The table below shows a hypothetical comparison of experimental and computationally predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
C=O (ester)174.2173.5
O-CH₂60.561.0
Furan C-O142.9143.2
Furan C-H110.6110.1
Furan C-H107.8108.3
Furan C-CH₂150.3149.8
Propionate CH₂27.628.1
Propionate CH₃9.19.5
Note: This table is illustrative and not based on actual experimental or calculated data for this compound.

By combining these computational techniques, a comprehensive theoretical understanding of this compound's structure, reactivity, and spectroscopic signatures can be achieved, complementing and guiding experimental investigations.

Vii. Toxicological Research Methodologies and Mechanistic Studies for Furan Compounds

In Vitro Toxicological Assessment Paradigms for Furan (B31954) Derivatives

In vitro (cell-based) assays provide the first tier of toxicological screening. They are designed to assess a substance's potential to cause cellular damage (cytotoxicity) or damage to genetic material (genotoxicity) in a controlled environment.

A battery of in vitro tests is used to investigate the cytotoxic and genotoxic potential of furan derivatives. Cytotoxicity is often determined using methods like the MTT assay, which measures cell viability. mdpi.comresearchgate.net Genotoxicity is assessed through several key protocols that detect different types of DNA or chromosomal damage.

Commonly used assays include:

Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of Salmonella typhimurium to detect gene mutations. Furan and furfural (B47365) have generally shown negative results in this assay. europa.eu

Mammalian Cell Gene Mutation Assays: Tests like the Mouse Lymphoma Assay (MLA) are used to detect mutations in mammalian cells. Furan was not found to be genotoxic in L5178Y mouse lymphoma cells, but its primary metabolite, cis-2-butene-1,4-dial (BDA), was mutagenic, though also highly cytotoxic. nih.govresearchgate.net

Chromosomal Aberration Test: This assay assesses the ability of a substance to induce structural changes in chromosomes in mammalian cells, such as Chinese Hamster Ovary (CHO) cells. Furan has been shown to induce chromosomal aberrations in CHO cells. nih.gov

Micronucleus Test: This test detects small, additional nuclei in the cytoplasm of cells, which are indicative of chromosomal damage or loss. Results for furan in this assay have been inconsistent across different studies and cell types. researchgate.netdiva-portal.org

Comet Assay (Single Cell Gel Electrophoresis): This method detects DNA strand breaks. The furan metabolite BDA has been shown to cause DNA strand breaks in mouse lymphoma cells. researchgate.net

The selection of relevant cell systems is critical. For assessing liver toxicity, primary hepatocytes or liver-derived cell lines (e.g., HepG2) are often used. mdpi.commdpi.com Other cell lines like CHO, V79, and L5178Y are standard for genotoxicity testing. nih.gov The table below summarizes key genotoxicity findings for furan and its metabolite, which inform the safety assessment of related derivatives.

The Unscheduled DNA Synthesis (UDS) assay is a specific test for genotoxicity that measures DNA repair. When DNA is damaged, cells initiate a repair process that involves removing the damaged section and synthesizing a new strand. The UDS assay quantifies this repair synthesis. It is particularly relevant for assessing potential carcinogens that may not be detected in standard mutation assays.

The assay is typically conducted using primary hepatocytes, as the liver is a primary site of metabolism for many xenobiotics. nih.govcapes.gov.br For furan and its structural analogue furfural, in vivo UDS assays have been performed where rodents are treated with the compound, after which their liver cells are isolated and assessed for DNA repair. nih.govinchem.org Studies have consistently shown that neither furan nor furfural induces UDS in the hepatocytes of treated rats or mice. europa.eunih.govcapes.gov.brinchem.org This negative evidence suggests that the liver tumors observed in long-term animal studies with these compounds are unlikely to have occurred through a primary DNA-damaging (genotoxic) mechanism that is repaired by this pathway. inchem.org

Cytotoxicity and Genotoxicity Testing Protocols in Relevant Cell Systems

In Vivo Toxicological Investigation Methodologies

In vivo studies involve the administration of a substance to living organisms, typically rodents, to evaluate its effects on the whole biological system over time.

Subacute (typically 28-day) and subchronic (typically 90-day) toxicity studies are fundamental for characterizing the toxicological profile of a chemical following repeated exposure. europa.eu These studies are designed to identify target organs, characterize dose-response relationships, and establish a No-Observed-Adverse-Effect Level (NOAEL). This information is critical for human health risk assessment. fda.gov

The design of these studies follows standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). A typical subchronic oral toxicity study for a furan derivative would involve the following components:

Test Species: Usually rodents, such as the Fischer 344 rat. inchem.orgeuropa.eu

Groups: At least three dose groups and a concurrent control group, with an equal number of male and female animals in each group. fda.gov

Administration: The substance is typically administered daily by oral gavage.

Duration: 90 days for a subchronic study.

Observations: Regular monitoring includes clinical signs of toxicity, body weight changes, and food consumption.

Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis to assess organ function.

Pathology: A full necropsy is performed, and organs are weighed and examined for gross and microscopic (histopathological) changes. fda.gov

The table below outlines a representative design for a subchronic toxicity study based on protocols used for furan-related compounds.

The liver is a primary target organ for furan-induced toxicity. nih.govellinikahoaxes.gr Mechanistic studies aim to understand how this toxicity occurs. For furan and its derivatives, hepatotoxicity is intrinsically linked to their metabolism. researchgate.netresearchgate.net

The key mechanism involves metabolic activation of the furan ring by cytochrome P450 (CYP) enzymes, particularly CYP2E1, in the liver. nih.gov This process opens the furan ring to form a highly reactive α,β-unsaturated dicarbonyl metabolite, cis-2-butene-1,4-dial (BDA). nih.govresearchgate.net BDA is an electrophilic species that can covalently bind to cellular macromolecules, including proteins and DNA, leading to cytotoxicity and cell death. researchgate.netresearchgate.net This cytotoxicity can trigger a regenerative proliferative response in the liver, which is a key event in the development of tumors following chronic exposure. nih.govnih.gov

Detoxification pathways, such as conjugation with glutathione (B108866) (GSH), play a crucial role in mitigating this toxicity. mdpi.com Depletion of cellular GSH can therefore exacerbate the toxic effects. mdpi.com Recent research has also employed toxicogenomics, studying changes in gene expression in the liver following furan exposure, to build detailed molecular models of the pathways leading to hepatotoxicity and carcinogenicity. rsc.org

Design and Execution of Subacute and Subchronic Toxicity Studies

Mode of Action Analysis for Furan-Related Toxicity

Understanding the mode of action (MoA) for furan-induced carcinogenicity is central to assessing human risk. The MoA describes the sequence of key biological events from chemical exposure to the adverse outcome. For furan, there has been considerable debate over whether the MoA is primarily genotoxic or non-genotoxic. researchgate.netfood.gov.uk

Genotoxic MoA Hypothesis: This hypothesis posits that the reactive metabolite, BDA, directly damages DNA by forming adducts or cross-links, leading to mutations and initiating cancer. nih.govresearchgate.net Evidence supporting this includes positive findings for BDA in some in vitro genotoxicity assays and the detection of DNA adducts in rats treated with furan. nih.govresearchgate.net

Non-Genotoxic MoA Hypothesis: This is the more widely supported hypothesis. It proposes that the primary event is cytotoxicity caused by the reactive metabolite binding to cellular proteins. nih.govfood.gov.uk This widespread cell death leads to a sustained state of chronic inflammation and regenerative cell proliferation. nih.gov This high rate of cell division increases the probability of spontaneous mutations occurring and becoming fixed, ultimately leading to tumor formation. europa.eu The consistent negative results in in vivo UDS assays support this MoA, as they indicate a lack of direct DNA damage repair. nih.govinchem.org

The current consensus suggests that furan-induced carcinogenicity is primarily driven by a non-genotoxic MoA rooted in cytotoxicity and subsequent regenerative proliferation. nih.govfood.gov.uk However, a contributing role for genotoxicity, particularly at higher doses where detoxification pathways may be overwhelmed, cannot be entirely excluded. nih.govoup.com

Research on Cell Proliferation and Cell Death Events in Response to Furan Exposure

The response of cells to furan exposure is a critical area of toxicological investigation, with research focusing on the balance between cell death (apoptosis and necrosis) and compensatory cell proliferation. Studies on furan, the parent compound of the furan derivatives group, provide a foundational model for understanding these events.

Exposure to furan compounds can disrupt the normal cell cycle, leading to either cell death or an increase in cell division. nih.gov Research has demonstrated that furan-induced cytotoxicity is often followed by a compensatory increase in cell replication. focusontoxpath.comresearchgate.net This relationship is crucial, as chronic cell death and subsequent regenerative proliferation are considered significant factors in the potential carcinogenicity of these compounds. chemicalbook.com

In vivo studies using rodent models have provided detailed insights into these cellular events. For example, repeated oral administration of furan to mice resulted in mild histological liver alterations, including necrotic figures, apoptosis, and limited regenerative cell proliferation. oup.com An increased incidence of apoptotic cells was observed in the liver sections of mice treated with higher doses of furan. oup.comoup.com Similarly, studies in rats have shown that exposure to furan can induce apoptosis within one day, with cell proliferation beginning after three days as a response to the injury.

In vitro studies using cell lines, such as TM3 Leydig cells, have corroborated these findings. Exposure to furan was shown to inhibit cell viability and proliferation in a dose-dependent manner. researchgate.netnih.gov Furthermore, increased levels of apoptosis were reported in treated cells. researchgate.net These studies highlight that furan exposure can directly damage DNA, disrupt cellular balance through oxidative stress, and trigger cell death pathways. researchgate.net

The following table summarizes key research findings on cell proliferation and death in response to furan exposure.

Interactive Data Table: Effects of Furan Exposure on Cellular Events
Study Model Cell/Tissue Type Key Findings Citations
B6C3F1 Mice Liver Mild necrosis, apoptosis, and regenerative cell proliferation. oup.com
B6C3F1 Mice Liver Dose-dependent increases in hepatic cytotoxicity and compensatory cell replication. focusontoxpath.comresearchgate.net
TM3 Leydig Cells Leydig Cells Inhibition of cell viability and proliferation; increased apoptosis. researchgate.netnih.gov
Sprague-Dawley Rats Liver Apoptosis detected after one day of exposure, followed by cell proliferation after three days.
Rats and Mice Liver Furan-induced cell proliferation and apoptosis have been found. nih.gov

These cellular responses—cytotoxicity, apoptosis, and compensatory proliferation—are considered key events in the mode of action for furan-induced toxicity and carcinogenicity. focusontoxpath.com

Role of Metabolic Activation in Toxicological Outcomes of Furan Derivatives

The toxicity of many furan derivatives, including furfuryl propionate (B1217596), is not caused by the compound itself but rather by reactive metabolites formed during biotransformation. nih.govnih.gov This process, known as metabolic activation, is a critical factor in the toxicological outcomes of furan compounds. nih.govresearchgate.net

The liver is a primary site for this metabolic activation due to its high concentration of drug-metabolizing enzymes. nih.gov The key enzymes involved are from the cytochrome P450 (CYP) superfamily, with cytochrome P450 2E1 (CYP2E1) identified as playing a crucial role in the bioactivation of furan. lablogic.comeuropa.eu Furan is metabolized by CYP2E1 to a highly reactive and cytotoxic metabolite, cis-2-butene-1,4-dial (BDA). chemicalbook.comeuropa.euresearchgate.net

This reactive metabolite, BDA, is an electrophilic aldehyde that can readily react with cellular nucleophiles, such as amino acids, proteins, and DNA. chemicalbook.comeuropa.eu The binding of BDA to these macromolecules can disrupt cellular functions, leading to cell death and tissue damage. chemicalbook.comlablogic.com The formation of this reactive intermediate is believed to be the primary cause of furan-induced hepatotoxicity. researchgate.netfrontiersin.org

Research has shown that inhibiting CYP enzymes can reduce the toxic effects of furan, confirming the role of metabolic activation. nih.gov For instance, the presence of CYP2E1 inhibitors reduces furan-induced effects in isolated hepatocytes. nih.gov Conversely, inducing CYP2E1 activity can enhance these toxic effects. nih.gov

Furfuryl esters, such as furfuryl propionate, are expected to be hydrolyzed to furfuryl alcohol. inchem.org Furfuryl alcohol is then oxidized to furfural, which subsequently follows a similar metabolic pathway to furoic acid. inchem.orginchem.org The furan ring structure is the key structural alert responsible for the toxicity, which proceeds via metabolic activation. frontiersin.org The oxidative cleavage of the furan ring is what produces the highly reactive intermediates that can lead to toxicity. chemicalbook.comlablogic.com

The following table summarizes the key components involved in the metabolic activation of furan compounds.

Interactive Data Table: Key Components in Furan Metabolic Activation
Component Role/Description Citations
Furan Ring The core chemical structure that undergoes metabolic activation. chemicalbook.comfrontiersin.org
Cytochrome P450 (CYP) Superfamily of enzymes responsible for metabolizing furan compounds. nih.govnih.gov
CYP2E1 The primary isozyme involved in the bioactivation of furan. lablogic.comeuropa.eu
cis-2-butene-1,4-dial (BDA) A highly reactive and cytotoxic metabolite formed from furan oxidation. chemicalbook.comeuropa.euresearchgate.net
Cellular Nucleophiles Molecules (e.g., proteins, DNA) that are targeted by the reactive metabolite, leading to cellular damage. chemicalbook.comlablogic.comeuropa.eu

Viii. Regulatory Science and Research on Furfuryl Propionate

Scientific Basis for Regulatory Status Determination of Furfuryl Propionate (B1217596)

The regulatory status of furfuryl propionate is founded on a comprehensive assessment of scientific data, particularly concerning its metabolism and potential toxicity, within the context of furan (B31954) esters as a chemical group.

The safety assessment of furan esters, such as this compound, requires a specific set of data. Due to the potential for furan compounds to exhibit toxicity, regulatory bodies have stringent data requirements. nih.gov

Key data requirements include:

Metabolism Data: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the substance is crucial. For furan esters, a primary consideration is whether they hydrolyze to furfuryl alcohol and the corresponding carboxylic acid, and the subsequent metabolic fate of these products. tandfonline.cominchem.org The evaluation of this compound by JECFA heavily relied on the fact that it is part of a group of substances that are ultimately metabolized to furoic acid and its conjugates. who.int

Toxicity Data: Data from short-term and long-term oral toxicity studies are fundamental to understanding the potential toxic effects. tandfonline.com When data on the specific substance are unavailable, data from structurally related substances can be used in a "read-across" approach. For example, the No-Observed-Effect-Levels (NOELs) from studies on related substances like furfuryl mercaptan have been used to support the safety of other furan derivatives. inchem.org

Genotoxicity Data: There is a significant focus on the potential for genotoxicity (damage to genetic material) with furan compounds. semanticscholar.orgnih.gov Standard in vitro and, if necessary, in vivo genotoxicity tests are required. EFSA, in particular, will not proceed with the standard safety evaluation if a genotoxicity concern cannot be ruled out. semanticscholar.orgsemanticscholar.org

Exposure Data: Accurate estimates of consumer intake are essential. These are typically calculated using the MSDI approach, which uses annual production volumes. bohrium.com If intake levels exceed the TTC for the substance's structural class, a more refined exposure assessment and more extensive toxicological data may be required. europa.eu

The final regulatory decision is based on the integration of all available scientific data in a weight-of-evidence approach. tandfonline.com For this compound and its group, JECFA's decision-making process involved the following key integrations:

Grouping based on Metabolism: this compound was grouped with 11 other substances because they are all predicted to be hydrolyzed to furfuryl alcohol and a carboxylic acid, with furfuryl alcohol being further metabolized to furoic acid. who.int This shared metabolic pathway allowed for a group evaluation.

Establishing a Health-Based Guidance Value: The toxicological data for the entire group, including studies on furfural (B47365) and furfuryl alcohol, were used to establish a group ADI of 0-0.5 mg/kg bw. who.intnih.gov

Comparing Intake to the Guidance Value: The estimated daily intake of these flavoring agents was compared to the established group ADI. As the intake levels were determined to be below this threshold, it was concluded that their use as flavoring agents does not pose a safety concern. who.intnih.gov

EFSA's process is similar, but with a more explicit, tiered approach to genotoxicity. semanticscholar.org For many furan derivatives, EFSA's panels have required additional specific genotoxicity data before completing the safety assessment, demonstrating the critical role this endpoint plays in the regulatory decision-making for this class of compounds. semanticscholar.orgeuropa.eu

Data Requirements and Research Strategies for Safety Assessment of Furan Esters

Future Directions in Regulatory Science Research for Furan Compounds and Their Derivatives

While this compound itself has been evaluated and deemed safe under current use conditions, ongoing research in the broader category of furan compounds is essential for refining risk assessments and ensuring continued public health protection. Future research directions are focused on several key areas:

Improved Exposure Assessment: There is a recognized need for more reliable data on the use levels of flavoring substances in food to refine intake estimates beyond the conservative MSDI approach. europa.eu This would help to clarify the margin of safety for compounds where intake estimates are close to the TTC.

Addressing Data Gaps in Toxicity: For many furan derivatives, particularly those flagged for potential genotoxicity, further research is needed to clarify their toxicological profiles. semanticscholar.orgnih.gov This includes investigating the mechanisms of toxicity and carcinogenicity observed for furan itself to understand the relevance for its various derivatives. nih.govresearchgate.net

Development of New Approach Methodologies (NAMs): There is a growing emphasis on developing and validating non-animal testing strategies. This includes the use of in vitro high-content screening and computational toxicology to predict toxicological properties and fill data gaps. frontiersin.org Research into the endocrine activities of furan dicarboxylic acid esters using in vitro reporter gene assays is an example of this trend. rsc.org

Understanding Complex Mixtures: Foods contain complex mixtures of substances, and future research will likely focus more on the combined effects of different furan derivatives and other compounds present in the diet. frontiersin.org

Advanced Analytical Methods: Continued development of sensitive and accurate analytical methods, such as gas chromatography-tandem mass spectrometry (GC-MS/MS), is crucial for monitoring the presence of furan and its derivatives in a wide range of food products. researchgate.net

These future research efforts will provide a more nuanced understanding of the potential risks associated with furan compounds, allowing for more precise and science-based regulatory decisions. nih.govrsc.org

Q & A

Q. What are the established laboratory-scale synthesis methods for furfuryl propionate?

this compound is synthesized via esterification between furfuryl alcohol and propionic acid, typically catalyzed by concentrated sulfuric acid under controlled heating (60–80°C). The reaction mechanism follows nucleophilic acyl substitution, with stoichiometric ratios (1:1 molar) and reflux conditions to optimize yield . Alternative methods include reactive distillation to shift equilibrium toward ester formation, though this requires precise temperature control (e.g., 70–90°C) to avoid thermal degradation of the furan ring . Analytical validation via gas chromatography-mass spectrometry (GC/MS) is critical to confirm purity (>98%) and identify side products like unreacted alcohols or diesters .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • GC/MS : Provides high sensitivity (detection limit ~0.1 ppm) and specificity for volatile esters. Column selection (e.g., DB-5MS) and temperature programming (50°C to 250°C at 10°C/min) are key to resolving this compound from co-eluting compounds .
  • HPLC-MS/MS : Preferred for non-volatile or thermally labile derivatives. Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) enable quantification in biological matrices (e.g., serum), with electrospray ionization (ESI) in positive ion mode enhancing detection .
    Calibration curves must account for matrix effects (e.g., ion suppression in blood samples), and internal standards (e.g., deuterated analogs) are recommended .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis while minimizing side-product formation?

Experimental design considerations :

  • Catalyst screening : Test alternatives to sulfuric acid (e.g., p-toluenesulfonic acid, enzymatic lipases) to reduce sulfonation byproducts. Kinetic studies (e.g., time-yield curves) help identify optimal reaction durations .
  • In situ monitoring : Use inline FTIR or Raman spectroscopy to track esterification progress and detect intermediates (e.g., propionic anhydride) .
  • Statistical optimization : Apply response surface methodology (RSM) to evaluate interactions between variables (temperature, catalyst loading, molar ratio). For example, a central composite design (CCD) can model non-linear effects on yield .

Q. What statistical approaches are recommended for resolving contradictory analytical data in this compound quantification?

  • Error propagation analysis : Quantify uncertainties from subsampling, extraction efficiency, and instrument precision using the International Harmonized Protocol (IHL) factors .
  • Multivariate calibration : Partial least squares (PLS) regression can correct for matrix interference in spectroscopic data, improving accuracy in heterogeneous samples .
  • Robustness testing : Validate methods via Youden’s ruggedness tests (e.g., varying pH, column temperature) to identify critical parameters affecting reproducibility .

Q. How should researchers structure hypotheses for this compound’s metabolic or environmental fate studies?

Use the PICOT framework to define:

  • Population : Target organisms or environmental compartments (e.g., soil microbiota, aquatic systems).
  • Intervention : Exposure concentrations (e.g., LC50 for toxicity studies).
  • Comparison : Controls (e.g., untreated samples or alternative esters).
  • Outcome : Measurable endpoints (e.g., biodegradation rates, metabolite profiles).
  • Timeframe : Duration of exposure or degradation monitoring .
    For example: “Does this compound (10–100 ppm) induce oxidative stress in Daphnia magna over 48 hours compared to furfuryl acetate?”

Methodological Best Practices

  • Reproducibility : Document all synthesis and analysis parameters (e.g., catalyst batch, GC inlet liner type) to align with FAIR data principles .
  • Safety protocols : Adhere to GHS guidelines for handling flammable liquids (e.g., ventilation, CO2 fire suppression) .
  • Data reporting : Include raw datasets, instrument parameters, and uncertainty estimates in supplementary materials to facilitate meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.